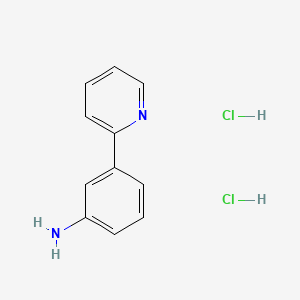

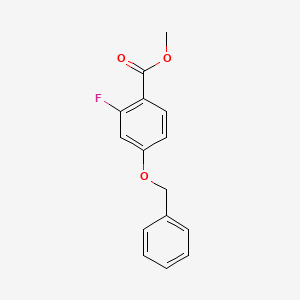

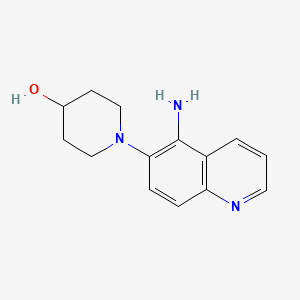

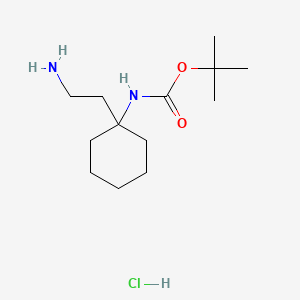

Methyl 4-(benzyloxy)-2-fluorobenzoate

Overview

Description

Methyl 4-(benzyloxy)-2-fluorobenzoate, also known as MBFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBFB is a fluorinated benzoate ester that has been synthesized using different methods.

Scientific Research Applications

Anaerobic Transformation of Phenol to Benzoate : Isomeric fluorophenols were used to study the transformation of phenol to benzoate in an anaerobic environment. This research indicated that the carboxyl group was introduced para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).

Mesomorphic Properties of Chiral Benzoates and Fluorobenzoates : A study on the synthesis and properties of chiral benzoates and fluorobenzoates revealed novel compounds with unique properties like low melting points and antiferroelectric smectic phases (Milewska, Drzewiński, Czerwiński, & Dąbrowski, 2015).

Trifluoro-Substituted Benzoate Derivatives : Research on trifluoro-substituted benzoates demonstrated a series with smectic blue phases and direct transitions, highlighting their potential in the field of liquid crystals (Cruz et al., 2001).

Structure-Metabolism Relationships for Substituted Benzoic Acids : This study investigated the metabolism of substituted benzoic acids, including fluorobenzoic acids, providing insights into their metabolic fate and potential implications in drug metabolism (Ghauri et al., 1992).

Positron Emission Tomography Probes for Alzheimer's Disease : Fluorobenzoate derivatives were evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, indicating their application in medical imaging (Cui et al., 2012).

Detection of Aromatic Metabolites in Methanogenic Consortiums : The use of fluorinated compounds, including fluorobenzoates, helped in identifying aromatic metabolites in methanogenic environments, important in environmental chemistry and biodegradation studies (Londry & Fedorak, 1993).

properties

IUPAC Name |

methyl 2-fluoro-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDWWTLOLSEPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716508 | |

| Record name | Methyl 4-(benzyloxy)-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221179-04-9 | |

| Record name | Methyl 4-(benzyloxy)-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

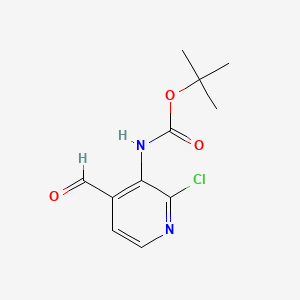

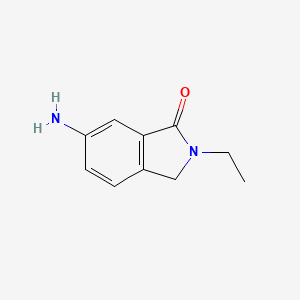

![Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B581344.png)

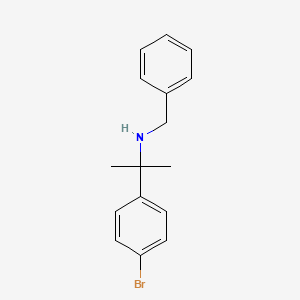

![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)